molecular formula C9H14ClNO3 B1380514 4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1822674-52-1

4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1380514
CAS No.: 1822674-52-1
M. Wt: 219.66 g/mol
InChI Key: AGQNPXITFRFNQD-UHFFFAOYSA-N
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Description

4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyranone ring substituted with an aminopropyl group, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving suitable precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via an etherification reaction using 1-aminopropan-2-ol as the nucleophile.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyranone derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, modulating their activity. The pyranone ring can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-aminopropan-2-yl)oxy)-6-methyl-2H-pyran-2-one hydrochloride is unique due to its specific combination of a pyranone ring and an aminopropyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1-aminopropan-2-yloxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-6-3-8(4-9(11)13-6)12-7(2)5-10;/h3-4,7H,5,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNPXITFRFNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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